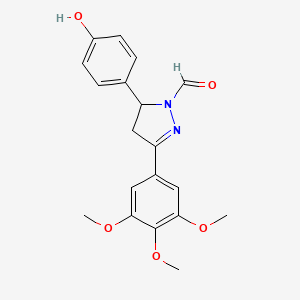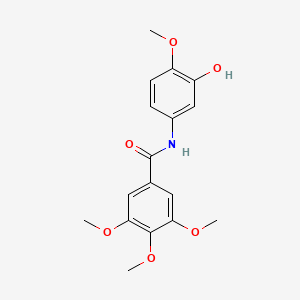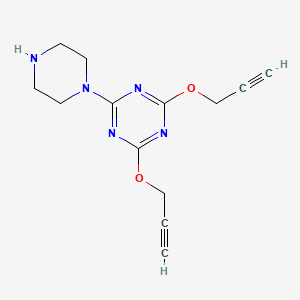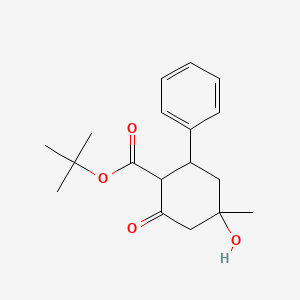![molecular formula C22H35NO B11052226 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B11052226.png)
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[331 This compound is characterized by a cyclopropane ring substituted with dimethyl and methylprop-1-en-1-yl groups, and an amide linkage to a tricyclo[3311~3,7~]decane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]cyclopropanecarboxamide involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the cyclopropane ring: This can be achieved through the reaction of a suitable alkene with a diazo compound under catalytic conditions.
Introduction of the dimethyl and methylprop-1-en-1-yl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.
Amide formation: The final step involves the coupling of the cyclopropane derivative with the tricyclo[3.3.1.1~3,7~]decane derivative using standard amide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions using hydrogen gas and a suitable catalyst can be employed to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may result in fully saturated derivatives.
Scientific Research Applications
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[331
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Potential use in the development of new agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]cyclopropanecarboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid: A structurally related compound with similar chemical properties.
Ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate: Another related compound used in the synthesis of pyrethroid insecticides.
Uniqueness
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring with a tricyclo[3311~3,7~]decane moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H35NO |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H35NO/c1-13(2)6-18-19(21(18,4)5)20(24)23-14(3)22-10-15-7-16(11-22)9-17(8-15)12-22/h6,14-19H,7-12H2,1-5H3,(H,23,24) |
InChI Key |
ITSBNEWNJSOISB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4C(C4(C)C)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione](/img/structure/B11052153.png)


![1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11052162.png)
![(1R,2S,9S,10R)-N-(2-methylphenyl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide](/img/structure/B11052168.png)
![1H-Pyrazole-1-acetic acid, 3-[[2-(4-fluorophenoxy)acetyl]amino]-, ethyl ester](/img/structure/B11052174.png)


![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-2,5-pyrrolidinedione](/img/structure/B11052186.png)

![2-[bis(1H-benzimidazol-2-ylmethyl)amino]ethanol](/img/structure/B11052200.png)
![N-[2-(ethenyloxy)ethyl]-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B11052208.png)
![5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11052220.png)

